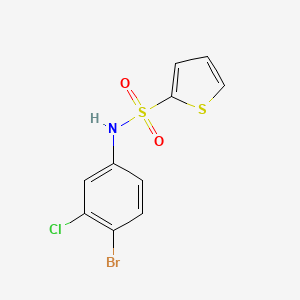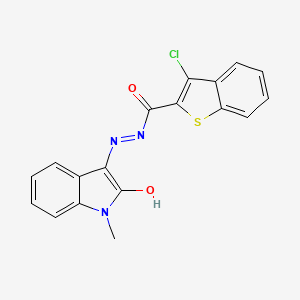![molecular formula C15H10F3IN2O3 B4730626 N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4730626.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide, also known as ITMN-191, is a small molecule inhibitor that has shown promise in the treatment of viral infections. It was first synthesized in 2006 and has since been the subject of extensive scientific research.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide has been the subject of extensive scientific research due to its potential as a treatment for viral infections. It has been shown to be effective against a range of viruses, including hepatitis C virus (HCV), dengue virus, and respiratory syncytial virus (RSV). In preclinical studies, this compound has demonstrated potent antiviral activity and has been shown to be well-tolerated in animal models.
Mechanism of Action
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide works by inhibiting the NS3/4A protease of HCV, which is essential for viral replication. This protease is responsible for cleaving the viral polyprotein into individual components that are necessary for viral replication. By inhibiting this protease, this compound prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects
In addition to its antiviral activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to viral infections. This may help to reduce inflammation and tissue damage associated with viral infections.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide is its potency and specificity against HCV. It has been shown to be effective at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include this compound and other antiviral agents. This may help to improve the efficacy of treatment and reduce the risk of drug resistance. Another area of research is the investigation of this compound's potential as a treatment for other viral infections, such as dengue virus and RSV. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise in the treatment of viral infections. Its potency and specificity against HCV make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for use in clinical settings.
properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IN2O3/c1-8-2-3-9(6-13(8)21(23)24)14(22)20-12-5-4-10(19)7-11(12)15(16,17)18/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJRDILSFVVDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(3-fluorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4730560.png)
![5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4730564.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4730572.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide](/img/structure/B4730585.png)

![5-(1,3-benzodioxol-5-yl)-1-ethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4730596.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B4730605.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4730619.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanamide](/img/structure/B4730628.png)
![2-(2,3-dimethylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4730629.png)
![1-butyl-3,6-dimethyl-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4730642.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4730644.png)